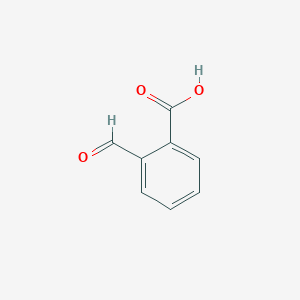

Phthalaldehydic acid

説明

Historical Context and Initial Characterization (1887)

The first preparation and characterization of 2-Carboxybenzaldehyde dates back to 1887. wikipedia.orghandwiki.org It was initially synthesized from phthalide (B148349). This process involved the reaction of phthalide with bromine to yield 2-bromophthalide. Subsequent heating of this intermediate with water resulted in its conversion to 2-formylbenzoic acid, achieving a total yield of 78% to 83%. wikipedia.orghandwiki.org An alternative synthesis method, also reported in 1887, involved the photochlorination of o-xylene (B151617) to produce 1-dichloromethyl-2-(trichloromethyl)benzene, which was then hydrolyzed to 2-carboxybenzaldehyde by boiling with hydrochloric acid in the presence of ferric chloride. wikipedia.orghandwiki.org

Fundamental Structural Characteristics and Tautomerism (3-Hydroxyphthalide Lactol Form)

A defining feature of 2-Carboxybenzaldehyde is its existence in a state of ring-chain tautomerism. wikipedia.orgsihaulichemicals.co.in The molecule exists in equilibrium between its open-chain form, 2-formylbenzoic acid, and a cyclic lactol form, 3-hydroxyphthalide. wikipedia.orgindiamart.com This intramolecular reaction occurs between the aldehyde and carboxylic acid functional groups. In the solid state and within most solvents, the compound predominantly exists as the racemic 3-hydroxyphthalide. wikipedia.orghandwiki.org

The equilibrium between the open-chain aldehyde-acid and the cyclic lactol is a dynamic process influenced by the surrounding chemical environment, particularly the solvent. wikipedia.orgrsc.org Studies have been conducted to quantify this equilibrium. By using infrared (IR) spectroscopy for solutions in dioxan and proton nuclear magnetic resonance (¹H NMR) for solutions in dioxan, methanol (B129727), and a mixture of 2-methoxyethanol (B45455) and water, the equilibrium constants for this tautomerism have been determined. rsc.org These investigations allow for the correction of observed acidity constants (pKa) to their true values (pKaT), providing a more accurate understanding of the compound's acidity by accounting for the tautomeric equilibrium. rsc.org

The two tautomeric forms of 2-Carboxybenzaldehyde can be distinguished using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net

¹H NMR Spectroscopy : The open-chain and cyclic forms exhibit distinct signals in ¹H NMR spectra. For instance, a study of a derivative, 2-ferrocenyl-2,4-dihydro-1H-3,1-benzoxazine, used NMR to demonstrate the existence of the tautomeric equilibrium between its cyclic and open-chain forms. nih.gov Similarly, ¹H NMR has been employed to determine the equilibrium constants for 2-carboxybenzaldehyde itself in various solvents. rsc.org

Infrared (IR) Spectroscopy : The IR spectra of the two tautomers are different. The open-chain form (2-formylbenzoic acid) would be expected to show characteristic absorption bands for the aldehyde C-H and carbonyl (C=O) groups, as well as the broad O-H stretch of the carboxylic acid. The cyclic lactol form (3-hydroxyphthalide) would lack the aldehyde C-H stretch but would show a characteristic O-H stretching frequency for the alcohol group in the lactol. The IR spectrum of 2-carboxybenzaldehyde has been compared with that of its calcium coordination polymer, highlighting the distinct vibrational modes. researchgate.net

Significance as a Versatile Molecular Building Block in Complex Organic Synthesis

Due to its dual functionality and its existence in the reactive lactol form, 2-Carboxybenzaldehyde serves as a highly versatile building block in organic synthesis. wikipedia.orgsihaulichemicals.co.in Its reactivity has been harnessed to create a variety of benzo-fused heterocyclic compounds, many of which possess important pharmacological properties. wikipedia.orghandwiki.org

The lactol form, 3-hydroxyphthalide, reacts readily with Grignard reagents to produce alkyl- and aryl-substituted phthalides. wikipedia.org It is a precursor for the synthesis of isoindolinones and phthalazinones. wikipedia.orgsihaulichemicals.co.in For example, it undergoes a double condensation reaction with hydrazine (B178648) or its derivatives to form phthalazinones, which are key structures in compounds like the antihypertensive drug hydralazine (B1673433). wikipedia.orghandwiki.org Furthermore, synthesis pathways for the local anesthetic quinisocaine and the antihistamine azelastine (B1213491) use 2-carboxybenzaldehyde as a starting material. wikipedia.org

More recently, the compound has gained attention for its utility in multicomponent reactions, such as the Ugi reaction, for the synthesis of heterocycles fused to aromatic systems. wikipedia.orghandwiki.org It has also been used to synthesize N-substituted isoindolinones through reductive C-N coupling and intramolecular amidation with amines. sigmaaldrich.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-Carboxybenzaldehyde |

| 2-Formylbenzoic acid |

| 3-Hydroxyphthalide |

| Azelastine |

| Hydralazine |

| Isoindolinones |

| o-Xylene |

| Phthalazinones |

| Phthalide |

特性

IUPAC Name |

2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFCHNNOHNJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059490 | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-67-5 | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalaldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthalaldehydic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Carboxybenzaldehyde

Classic Synthetic Routes and Their Advancements

The foundational methods for synthesizing 2-carboxybenzaldehyde have been known for over a century, with several key approaches being continuously refined for improved efficiency and scalability.

Synthesis from Phthalide (B148349) via Halogenation and Hydrolysis

One of the earliest and most classic methods for preparing 2-carboxybenzaldehyde, first reported in 1887, involves the halogenation of phthalide followed by hydrolysis. ontosight.aiwikipedia.org This two-step process begins with the reaction of phthalide with a halogenating agent, such as bromine or chlorine, to form a 2-halophthalide intermediate. Subsequent heating with water leads to the hydrolysis of this intermediate, yielding 2-carboxybenzaldehyde.

The bromination route, in particular, has been shown to produce 2-bromophthalide, which upon hydrolysis, gives 2-formylbenzoic acid in yields ranging from 78% to 83%. ontosight.aiwikipedia.org An analogous process utilizing chlorination is also a viable pathway. ontosight.ai

| Reagent | Intermediate | Product | Yield | Reference |

| Bromine, then water | 2-Bromophthalide | 2-Carboxybenzaldehyde | 78-83% | ontosight.aiwikipedia.org |

| Chlorine, then water | 2-Chlorophthalide | 2-Carboxybenzaldehyde | Not specified | ontosight.ai |

Oxidation of o-Tolualdehyde

The oxidation of o-tolualdehyde presents another common and direct route to 2-carboxybenzaldehyde. ontosight.ai This method focuses on the selective oxidation of the aldehyde group to a carboxylic acid while preserving the adjacent aldehyde functionality. Various catalytic systems have been explored to achieve this transformation efficiently.

For instance, mouse hepatic microsomal enzymes, specifically cytochrome P450-dependent aldehyde oxygenase, have been shown to catalyze the oxidation of o-tolualdehyde to o-toluic acid, which is an isomer of 2-carboxybenzaldehyde, indicating the potential for enzymatic routes. nih.gov In industrial settings, catalysts such as V-Mo-based systems and cobalt octoate are employed for the oxidation of xylene isomers, which involves intermediates like tolualdehydes. tum.deufv.br The selective oxidation of o-xylene (B151617) can lead to a mixture of products including o-tolualdehyde, 2-methylbenzyl alcohol, and o-toluic acid. tum.de

| Catalyst/Method | Substrate | Product | Key Findings | Reference |

| Cytochrome P450 (CYP2C29) | o-Tolualdehyde | o-Toluic Acid | Enzymatic oxidation demonstrated. | nih.gov |

| V-Mo/Al2O3 | Toluene/o-Xylene | Benzaldehyde (B42025)/o-Tolualdehyde | Catalyst composition influences product selectivity. | researchgate.net |

| Cobalt octoate | Toluene | Benzoic Acid | By-products include benzaldehyde and benzyl (B1604629) alcohol. | ufv.br |

Reduction of Phthalic Anhydride (B1165640)

The selective reduction of one of the two carbonyl groups in phthalic anhydride is a more direct approach to synthesizing 2-carboxybenzaldehyde. Achieving this selectivity can be challenging, as over-reduction can lead to the formation of phthalide.

A notable method involves the use of sodium tetracarbonylferrate, which selectively reduces one of the carboxyl groups of phthalic anhydride to an aldehyde, leaving the other unchanged. This process results in a 61% yield of 2-carboxybenzaldehyde. ontosight.aiwikipedia.org

| Reagent | Substrate | Product | Yield | Reference |

| Sodium tetracarbonylferrate | Phthalic Anhydride | 2-Carboxybenzaldehyde | 61% | ontosight.aiwikipedia.org |

Oxidation of Naphthalene (B1677914) with Potassium Permanganate (B83412) and Ozone

The oxidative cleavage of one of the rings of naphthalene provides a pathway to 2-carboxybenzaldehyde. This method leverages the aromatic stability of one ring while breaking the other.

A laboratory procedure using alkaline potassium permanganate for the oxidation of naphthalene has been reported to yield 2-carboxybenzaldehyde, albeit with a modest yield of 39%. ontosight.aiwikipedia.org Ozonolysis of naphthalene has also been investigated as a route to 2-carboxybenzaldehyde, although it is suggested that this method does not offer significant advantages over the permanganate oxidation. ontosight.aiwikipedia.org The ozonolysis of naphthalene in aqueous methanol (B129727) can lead to a mixture of products, including 2-carboxybenzaldehyde. scispace.com

| Oxidant | Substrate | Product | Yield | Reference |

| Alkaline Potassium Permanganate | Naphthalene | 2-Carboxybenzaldehyde | 39% | ontosight.aiwikipedia.org |

| Ozone | Naphthalene | 2-Carboxybenzaldehyde | Not specified | ontosight.aiwikipedia.orgscispace.com |

Reimer-Tiemann Reaction for 2-CBA Synthesis

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, involving the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution to introduce an aldehyde group onto the aromatic ring. wikipedia.orgbyjus.com The reactive species is typically dichlorocarbene (B158193), generated in situ from chloroform and a strong base. wikipedia.orgbyjus.com

While the classic Reimer-Tiemann reaction is applied to phenols, there are suggestions that a similar approach could be used to formylate benzoic acid to produce 2-carboxybenzaldehyde. ontosight.aiquora.com This would involve the electrophilic attack of dichlorocarbene on the phenoxide-like activated ring of benzoic acid under basic conditions. However, detailed examples and specific yields for the direct synthesis of 2-carboxybenzaldehyde from benzoic acid using this method are not extensively documented in the reviewed literature. The reaction is primarily associated with the synthesis of hydroxy-aldehydes from phenols. wikipedia.orgbyjus.com

Modern and Green Chemistry Approaches in 2-Carboxybenzaldehyde Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for 2-carboxybenzaldehyde and its derivatives. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Several environmentally benign catalytic systems have been developed for reactions involving 2-carboxybenzaldehyde. For instance, K-10 montmorillonite, a type of clay catalyst, has been used for the synthesis of isobenzofuran-1(3H)-ones and phthalazinones from 2-carboxybenzaldehyde with excellent yields of 90-98%. nih.gov This heterogeneous catalyst can be easily separated from the reaction mixture, simplifying purification and reducing waste.

One-pot, multi-component reactions are a cornerstone of green chemistry, and several have been developed utilizing 2-carboxybenzaldehyde. A notable example is the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives through a one-pot condensation of 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by sulfamic acid in ethanol (B145695). semanticscholar.org This method is praised for being simple, environmentally benign, and using a commercially available and inexpensive catalyst. semanticscholar.org

Furthermore, catalyst-free and solvent-free methods have emerged as highly atom-economical routes. The synthesis of phthalazinones from 2-carboxybenzaldehydes and substituted hydrazines has been achieved with nearly 100% yield under solvent-free and catalyst-free conditions, with reaction times as short as 20-60 minutes. acs.org Another approach describes the solvent-free reaction of 2-carboxybenzaldehyde with aliphatic amines and sulfur in the presence of triethylamine (B128534) to produce 2-substituted-3-thioxoisoindolin-1-one derivatives. researchgate.net

The use of "on-water" synthesis, which leverages the unique properties of water to accelerate reactions, has also been applied. An environmentally benign nano CuO catalyzed "on-water" strategy has been developed for the one-pot synthesis of isoindolo[2,1-a]quinazolines from isatoic anhydride, 2-carboxybenzaldehyde, and amines in high yields. rsc.orgrsc.org The catalyst in this system can be reused multiple times without significant loss of activity. rsc.orgrsc.org

| Green Chemistry Approach | Starting Materials | Product | Key Features | Reference |

| K-10 Montmorillonite Catalysis | 2-Carboxybenzaldehyde, Ketones/Hydrazines | Isobenzofuran-1(3H)-ones/Phthalazinones | Heterogeneous catalyst, excellent yields (90-98%). | nih.gov |

| Sulfamic Acid Catalyzed MCR | 2-Carboxybenzaldehyde, Amines, TMSCN | N-substituted 3-oxoisoindoline-1-carbonitriles | One-pot, green solvent (EtOH), inexpensive catalyst. | semanticscholar.org |

| Catalyst- and Solvent-Free Synthesis | 2-Carboxybenzaldehyde, Hydrazines | Phthalazinones | Highly atom-economic, near 100% yield, short reaction time. | acs.org |

| "On-Water" Nano CuO Catalysis | Isatoic anhydride, 2-Carboxybenzaldehyde, Amines | Isoindolo[2,1-a]quinazolines | Environmentally benign, reusable catalyst, high yields. | rsc.orgrsc.org |

| Cobalt(II) Phthalocyanine Catalysis | 2-Carboxybenzaldehyde, Amines, Diphenylsilane | N-substituted isoindolinones | One-pot, high chemoselectivity, excellent yields. | publish.csiro.aupublish.csiro.au |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times and improved yields. sciforum.net In the context of 2-carboxybenzaldehyde, microwave irradiation has been effectively used in the one-pot synthesis of phthalazinones. handwiki.org This method involves a double condensation reaction of 2-carboxybenzaldehyde with hydrazine (B178648) or alkylhydrazines, catalyzed by K10-montmorillonite under microwave irradiation, resulting in high yields of the desired products. handwiki.org

Another application of microwave-assisted synthesis involving a derivative of 2-carboxybenzaldehyde is in the chemoselective formation of 4-arylazo-5-hydroxy-benzamide derivatives. nih.gov The reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide (B1666496) under microwave irradiation in the presence of DBU in 1,4-dioxane (B91453) showed improved yields and reduced reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of a 4-bromophenylazo-5-hydroxy-benzamide derivative yielded 65% of the product in just 3 minutes under microwave irradiation, compared to 50% in 2 hours with conventional heating. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of a 4-bromophenylazo-5-hydroxy-benzamide derivative nih.gov

| Method | Solvent | Reaction Time | Yield of 3a | Yield of 4a |

| Microwave | Methanol | 3 min | 65% | 28% |

| Conventional | Methanol | 2 h | 50% | 40% |

| Microwave | Ethanol | 3 min | 68% | 25% |

| Conventional | Ethanol | 2 h | 60% | 36% |

| Microwave | Hexane | 3 min | 52% | 32% |

| Conventional | Hexane | 2 h | 45% | 42% |

| Microwave | DMF | 3 min | 62% | 29% |

| Conventional | DMF | 2 h | 55% | 38% |

| Microwave | Chloroform | 3 min | 58% | 30% |

| Conventional | Chloroform | 2 h | 50% | 40% |

| Microwave | Toluene | 3 min | 55% | 31% |

| Conventional | Toluene | 2 h | 48% | 41% |

| Microwave | 1,4-Dioxane | 3 min | 66% | 26% |

| Conventional | 1,4-Dioxane | 2 h | 58% | 37% |

Solvent-Free Reaction Conditions

Solvent-free reactions are a cornerstone of green chemistry, minimizing waste and often simplifying purification processes. A highly efficient, catalyst-free, and solvent-free method has been developed for the synthesis of phthalazinones from 2-carboxybenzaldehyde and substituted hydrazines. acs.org This approach offers nearly quantitative yields in a short reaction time of 20–60 minutes and is amenable to scale-up. acs.org

Another notable solvent-free synthesis involves the reaction of 2-carboxybenzaldehyde with aliphatic amines and sulfur at 100°C to produce 2-substituted-3-thioxoisoindolin-1-one derivatives. thieme-connect.comorganic-chemistry.org This one-pot procedure is significant for producing asymmetric thioxoisoindolin-1-ones, which are valuable in pharmaceutical applications. thieme-connect.comorganic-chemistry.org The optimized conditions of heating at 100°C for 3 hours under neat conditions lead to good yields of the desired products. organic-chemistry.org

Furthermore, ZrO2 nanoparticles have been utilized as a reusable dual acid-base solid support for the one-pot, three-component synthesis of 2,3-disubstituted isoindolin-1-ones under solvent-free conditions. rsc.org This method involves the condensation of 2-carboxybenzaldehyde, aliphatic amines, and a nucleophile, offering benefits such as operational simplicity, reduced reaction times and temperatures, and high product yields. rsc.org

Catalytic Methods and Catalyst Recycling

Catalytic methods play a crucial role in enhancing the efficiency and selectivity of chemical reactions. Several catalytic systems have been developed for syntheses involving 2-carboxybenzaldehyde, with an emphasis on catalyst reusability.

Zirconium Dioxide Nanoparticles as Dual Acid-Base Catalysts

Zirconium dioxide (ZrO2) nanoparticles serve as effective and reusable dual acid-base catalysts in the synthesis of multi-functionalized 2,3-disubstituted isoindolin-1-ones. rsc.org The catalytic activity stems from the active hydroxyl groups, oxyanions, and Zr4+ ions on the nanoparticle surface. rsc.org This solvent-free, one-pot, three-component reaction efficiently condenses 2-carboxybenzaldehyde, aliphatic amines, and various nucleophiles. rsc.org A key advantage of this methodology is the ability to recycle the ZrO2 nanoparticles multiple times without a significant loss in catalytic activity. rsc.org

The synthesis of ZrO2 nanoparticles can be achieved through various methods, including green synthesis using plant extracts, which is eco-friendly and cost-effective. nih.govmdpi.commdpi.com These nanoparticles typically exhibit a spherical morphology. mdpi.com

Sulfamic Acid Catalysis in Multi-Component Reactions

Sulfamic acid (NH2SO3H) has been demonstrated as an efficient and inexpensive catalyst for the one-pot, three-component synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. semanticscholar.org This reaction involves the condensation of 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN) in ethanol under reflux conditions. semanticscholar.org The use of 10 mol% sulfamic acid provides good yields of the desired products in an environmentally benign process. semanticscholar.org However, this method was found to be unsuitable for aromatic amines, which led to the formation of isobenzofuranone derivatives instead. semanticscholar.org

Table 2: Sulfamic Acid-Catalyzed Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitriles semanticscholar.org

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 4a | 85 |

| 2 | 4-Methylbenzylamine | 4b | 82 |

| 3 | 4-Methoxybenzylamine | 4c | 80 |

| 4 | 4-Chlorobenzylamine | 4d | 88 |

| 5 | 2-Phenylethylamine | 4e | 78 |

| 6 | Cyclohexylamine | 4f | 75 |

| 7 | n-Butylamine | 4g | 72 |

| 8 | Aniline | 5a | 85 (as isobenzofuranone) |

| 9 | 4-Toluidine | 5b | 85 (as isobenzofuranone) |

| 10 | 4-Chloroaniline | 5c | 85 (as isobenzofuranone) |

OSU-6 Catalyst in Strecker Approach for Isoindolinone Synthesis

OSU-6, a type of hexagonal mesoporous silica, has been successfully employed as a recyclable catalyst in the Strecker synthesis of 3-oxoisoindoline derivatives from 2-carboxybenzaldehyde. rsc.orgresearchgate.net This approach involves the reaction of 2-carboxybenzaldehyde, an amine, and trimethylsilyl cyanide (TMSCN). rsc.org The reaction conditions can be tuned to selectively produce either (±)-3-oxoisoindoline-1-carbonitriles at room temperature (23°C) or the corresponding C1 primary amides at a higher temperature (78°C). rsc.orgresearchgate.net

The OSU-6 catalyst demonstrates high Lewis acid strength and robustness, allowing for its regeneration and reuse without significant loss of activity. rsc.orgresearchgate.net This heterogeneous catalyst simplifies the workup procedure, as products can often be isolated by simple filtration. rsc.org OSU-6 has also been effectively used in a modified Kabachnik-Fields condensation to synthesize (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)phosphonates from 2-carboxybenzaldehyde, an amine, and triethyl phosphite (B83602). lookchem.comrsc.org The catalyst can be recycled up to four times with useful activity. lookchem.comrsc.org

Table 3: OSU-6 Catalyzed Synthesis of (±)-3-Oxoisoindoline-1-carbonitriles and Carboxamides rsc.org

| Amine | Product (at 23°C) | Yield (%) | Product (at 78°C) | Yield (%) |

| Benzylamine | 2-Benzyl-3-oxoisoindoline-1-carbonitrile | 95 | 2-Benzyl-3-oxoisoindoline-1-carboxamide | 92 |

| 4-Methylbenzylamine | 2-(4-Methylbenzyl)-3-oxoisoindoline-1-carbonitrile | 96 | 2-(4-Methylbenzyl)-3-oxoisoindoline-1-carboxamide | 94 |

| 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)-3-oxoisoindoline-1-carbonitrile | 94 | 2-(4-Methoxybenzyl)-3-oxoisoindoline-1-carboxamide | 91 |

| 2-Phenylethylamine | 2-(2-Phenylethyl)-3-oxoisoindoline-1-carbonitrile | 92 | 2-(2-Phenylethyl)-3-oxoisoindoline-1-carboxamide | 89 |

Advanced Reaction Mechanisms and Pathways Involving 2 Carboxybenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde and Carboxylic Acid Functionalities

The chemical behavior of 2-carboxybenzaldehyde is dictated by the interplay of its aldehyde and carboxylic acid groups. The aldehyde group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and the presence of only one electron-donating alkyl group, which makes the carbonyl carbon more electron-poor. libretexts.orglibretexts.org The carboxylic acid group, on the other hand, can act as a nucleophile, particularly in its deprotonated carboxylate form.

The proximity of the two functional groups in 2-carboxybenzaldehyde allows for intramolecular interactions that influence its reactivity. The compound exhibits ring-chain tautomerism, where the nucleophilic hydroxyl group of the carboxylic acid can attack the electrophilic carbonyl carbon of the aldehyde, forming a cyclic hemiacetal, 3-hydroxyphthalide. wikipedia.orghandwiki.org This equilibrium between the open-chain and cyclic forms is a key aspect of its chemistry. In its lactol form, 2-carboxybenzaldehyde can react with nucleophiles such as alcohols, thiols, and amines to form the corresponding 3-substituted phthalide (B148349) derivatives. handwiki.org

Cyclization Reactions and Heterocycle Formation

The dual functionality of 2-carboxybenzaldehyde makes it an excellent substrate for a variety of cyclization reactions, leading to the formation of important heterocyclic structures.

Formation of 3-Substituted Phthalides

Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds found in many natural products and synthetic pharmaceuticals. conicet.gov.ar 2-Carboxybenzaldehyde serves as a key starting material for the synthesis of 3-substituted phthalides through various reaction pathways.

The lactol form of 2-carboxybenzaldehyde, 3-hydroxyphthalide, readily reacts with Grignard reagents (R-MgX). wikipedia.orghandwiki.org In this reaction, the nucleophilic alkyl or aryl group from the Grignard reagent displaces the hydroxyl group of the lactol, forming a new carbon-carbon bond and yielding a 3-alkyl- or 3-aryl-substituted phthalide. handwiki.org This reaction provides a straightforward method for introducing a variety of substituents at the 3-position of the phthalide ring.

| Reactant | Reagent | Product |

| 2-Carboxybenzaldehyde (in its 3-hydroxyphthalide form) | Grignard Reagent (e.g., CH3MgBr) | 3-Methylphthalide |

| 2-Carboxybenzaldehyde (in its 3-hydroxyphthalide form) | Grignard Reagent (e.g., PhMgBr) | 3-Phenylphthalide |

Enantiomerically enriched 3-substituted phthalides can be synthesized from racemic 3-hydroxyphthalide by reacting it with carboxylic acid anhydrides in the presence of a chiral catalyst. wikipedia.org For instance, using (+)-cinchonine as a catalyst, high yields and enantiomeric excesses of up to 90% have been achieved. wikipedia.orghandwiki.org This enantioselective approach is significant for the synthesis of biologically active chiral phthalides.

A high-yield synthesis of racemic 3-substituted phthalides can be achieved through the reaction of 2-carboxybenzaldehyde with β-keto acids. wikipedia.orghandwiki.org This reaction is typically carried out in the presence of a base, such as 4-anisidine, in a solvent like glycerol. wikipedia.orghandwiki.org The reaction proceeds via a decarboxylation of the β-keto acid, followed by the addition of the resulting enolate to the aldehyde group of 2-carboxybenzaldehyde and subsequent lactonization. libretexts.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| 2-Carboxybenzaldehyde | β-Keto Acid (e.g., Acetoacetic acid) | 4-Anisidine / Glycerol | 3-(Acetylmethyl)phthalide |

Synthesis of Isoindolinones

Isoindolinones are another important class of nitrogen-containing heterocycles with a wide range of pharmacological properties. semanticscholar.org 2-Carboxybenzaldehyde is a versatile building block for the synthesis of various N-substituted isoindolinones.

One common method involves a three-component reaction between 2-carboxybenzaldehyde, a primary amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in what is known as a Strecker synthesis. semanticscholar.org This reaction, often catalyzed by an acid like sulfamic acid, proceeds through the initial formation of an imine from the aldehyde and the amine. semanticscholar.org Subsequent nucleophilic attack by cyanide and intramolecular cyclization leads to the formation of N-substituted isoindolinone-1-carbonitriles. semanticscholar.org

Another approach involves the reductive amination of 2-carboxybenzaldehyde with primary amines. For example, using platinum nanowires as a catalyst under a hydrogen atmosphere, N-substituted isoindolinones can be synthesized in excellent yields through a reductive C-N coupling and subsequent intramolecular amidation. organic-chemistry.org

Furthermore, palladium-catalyzed carbonylation reactions provide another route to isoindolinones. A three-component reaction of 2-formylbenzoic acid, a 2-bromoaniline, and carbon monoxide, catalyzed by palladium, yields functionalized isoindolinones in high yields. wikipedia.org

The reaction of 2-carboxybenzaldehyde with primary amines in the presence of dimethylphosphite yields isoindolin-1-one-3-phosphonates. wikipedia.org These intermediates can then undergo a Horner-Wadsworth-Emmons reaction with aromatic aldehydes to produce 3-(arylmethylene)isoindolin-1-ones in very high yields. wikipedia.orghandwiki.org

| Reactants | Catalyst/Reagents | Product Type |

| 2-Carboxybenzaldehyde, Primary Amine, TMSCN | Sulfamic Acid | N-substituted isoindolinone-1-carbonitrile semanticscholar.org |

| 2-Carboxybenzaldehyde, Primary Amine | Platinum Nanowires, H2 | N-substituted isoindolinone organic-chemistry.org |

| 2-Formylbenzoic Acid, 2-Bromoaniline | Palladium Catalyst, CO | Functionalized isoindolinone wikipedia.org |

| 2-Carboxybenzaldehyde, Primary Amine | Dimethylphosphite | Isoindolin-1-one-3-phosphonate wikipedia.orghandwiki.org |

Reductive C-N Coupling and Intramolecular Amidation with Amines

A significant application of 2-carboxybenzaldehyde is in the synthesis of N-substituted isoindolinones through a reductive C-N coupling followed by intramolecular amidation. This reaction typically involves the condensation of 2-carboxybenzaldehyde with a primary amine to form an intermediate imine, which is then reduced. The subsequent intramolecular cyclization of the resulting amino acid derivative yields the isoindolinone.

The mechanism proceeds through the initial formation of a Schiff base (imine) from the reaction of the amine with the aldehyde group of 2-carboxybenzaldehyde. This is followed by the reduction of the imine to a secondary amine. The final step is an intramolecular amide formation (lactamization) between the newly formed secondary amine and the carboxylic acid group, leading to the isoindolinone ring system. Various reducing agents can be employed for this transformation.

Recent advancements have utilized ultrathin platinum nanowires as catalysts for this reaction under a hydrogen atmosphere, affording excellent yields of the corresponding N-substituted isoindolinones nih.gov. Microwave-assisted reductive amination has also been explored as an efficient method for this synthesis.

Table 1: Examples of Reductive C-N Coupling and Intramolecular Amidation

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Benzylamine | N-Benzylisoindolinone | Pt nanowires, 1 bar H₂ | Excellent |

| Aniline | N-Phenylisoindolinone | Pt nanowires, 1 bar H₂ | Excellent |

| Various amines | N-Substituted Isoindolinones | Microwave irradiation | Good to Excellent |

Reactions with Primary Amines and Dimethylphosphite

In a three-component reaction, 2-carboxybenzaldehyde reacts with primary amines and dimethylphosphite to produce isoindolin-1-one-3-phosphonates. This transformation is a variation of the Kabachnik-Fields reaction. The reaction proceeds via the formation of an imine from 2-carboxybenzaldehyde and the primary amine, which then undergoes nucleophilic attack by dimethylphosphite. The resulting intermediate cyclizes through an intramolecular amidation to yield the final product.

These isoindolin-1-one-3-phosphonates can be further functionalized. For instance, after activation with butyllithium, they can participate in a Horner-Wadsworth-Emmons reaction with aromatic aldehydes to yield 3-(arylmethylene)isoindolin-1-ones in very high yields wikipedia.org. This two-step process provides a versatile route to a variety of substituted isoindolinones.

Table 2: Synthesis of Isoindolin-1-one-3-phosphonates

| Primary Amine | Product | Yield (%) |

| Cyclohexylamine | Dimethyl (2-cyclohexyl-1-oxoisoindolin-3-yl)phosphonate | Good |

| Isopropylamine | Dimethyl (2-isopropyl-1-oxoisoindolin-3-yl)phosphonate | Good |

| Various primary amines | Corresponding isoindolin-1-one-3-phosphonates | Good to Excellent |

Multi-component Reactions (e.g., Strecker Approach)

2-Carboxybenzaldehyde is a valuable component in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. One notable example is the Strecker synthesis of α-aminonitriles. In a modified approach, 2-carboxybenzaldehyde can react with an amine and a cyanide source in a three-component reaction to yield N-substituted 3-oxoisoindoline-1-carbonitriles.

The proposed mechanism involves the initial condensation of 2-carboxybenzaldehyde with a primary amine to form an imine. The subsequent addition of the cyanide ion to the imine, followed by an intramolecular cyclization via amidation, leads to the final product. This reaction has been shown to proceed efficiently in water without the need for a catalyst, providing excellent yields of the desired α-aminonitrile derivatives of isoindolinone.

Table 3: Strecker-type Reaction of 2-Formylbenzoic Acid with Secondary Amines

| Secondary Amine | Cyanide Source | Product | Yield (%) |

| Benzylmethylamine | Sodium Cyanide | 2-(Benzyl(methyl)amino)-2-(2-carboxyphenyl)acetonitrile | 99 |

| Dibenzylamine | Sodium Cyanide | 2-(Dibenzylamino)-2-(2-carboxyphenyl)acetonitrile | 98 |

| Piperidine | Sodium Cyanide | 2-(2-Carboxyphenyl)-2-(piperidin-1-yl)acetonitrile | 98 |

| Pyrrolidine | Sodium Cyanide | 2-(2-Carboxyphenyl)-2-(pyrrolidin-1-yl)acetonitrile | 99 |

| Morpholine | Sodium Cyanide | 2-(2-Carboxyphenyl)-2-morpholinoacetonitrile | 99 |

Ring Constriction of Isochromenones

Isoindolinones can also be synthesized through the ring constriction of isochromenones. This process involves the initial formation of a substituted isochromen-1-one from the reaction of 2-carboxybenzaldehyde with a primary aromatic amine and an isonitrile in methanol (B129727). These isochromen-1-ones can then be quantitatively converted into isoindolinones.

The mechanism of this ring constriction likely involves the opening of the lactone ring of the isochromenone, followed by an intramolecular rearrangement and cyclization to form the more stable five-membered lactam ring of the isoindolinone. This transformation can be facilitated by treatment with traces of acid or by reacting in dimethyl sulfoxide (DMSO).

Formation of Phthalazinones and 1(2H)-Phthalazinones

Double Condensation with Hydrazine (B178648) or Alkylhydrazines

2-Carboxybenzaldehyde serves as a precursor for the synthesis of phthalazinones, which are important heterocyclic scaffolds in medicinal chemistry. The reaction involves a double condensation of 2-carboxybenzaldehyde with hydrazine or its alkylated derivatives.

The mechanism entails the initial formation of a hydrazone with the aldehyde group, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the carboxylic acid group, leading to the formation of the six-membered phthalazinone ring after dehydration. The use of acid catalysis, such as with K10-montmorillonite, and microwave irradiation has been shown to significantly improve the yields of 1(2H)-phthalazinones wikipedia.org.

Table 4: Synthesis of Phthalazinones via Double Condensation

| Hydrazine Reactant | Product | Reaction Conditions | Yield (%) |

| Hydrazine Hydrate | Phthalazin-1(2H)-one | K10-montmorillonite, Microwave | High |

| Methylhydrazine | 2-Methylphthalazin-1(2H)-one | Acid catalysis | Good |

| Phenylhydrazine (B124118) | 2-Phenylphthalazin-1(2H)-one | Acid catalysis | Good |

Isoquinoline Derivative Synthesis (e.g., Quinisocaine)

2-Carboxybenzaldehyde is a key starting material for the synthesis of certain isoquinoline derivatives, including the local anesthetic Quinisocaine. The synthesis of the isoquinoline ring system from 2-carboxybenzaldehyde typically involves a multi-step sequence.

Synthesis of Isoindolo[2,1-a]quinazoline-5,11-diones

The synthesis of the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione framework is a notable application of 2-carboxybenzaldehyde in multi-component reactions. nih.gov This scaffold is of significant interest due to the pharmacological properties of its derivatives, which have been explored as inhibitors of TNF-α (Tumor Necrosis Factor-alpha) and phosphodiesterase 7A (PDE 7A). nih.gov

A primary synthetic route involves a three-component reaction between 2-carboxybenzaldehyde, isatoic anhydride (B1165640), and various amines. nih.govrsc.org The reaction conditions can be varied to optimize yield and environmental friendliness. For instance, simply heating the reagents in acetic acid at 110 °C has been shown to produce the desired quinazolinediones, with more nucleophilic aliphatic amines generally providing higher yields. rsc.org More advanced and sustainable methods utilize catalysts to improve efficiency. These include using a Brønsted acid-hydrotrope combined catalyst (BAHC) in water, which promotes high atom economy and energy efficiency by eliminating the need for organic solvents. rsc.org Other effective catalysts include sulfonic acid functionalized nanoporous silica in ethanol (B145695) and a recoverable polymeric catalyst, sulphonic acid-functionalized Wang resin (Wang-OSO3H), in pure water, highlighting a green chemistry approach. nih.govnih.gov

| Catalyst System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| None | Acetic Acid | 110 °C | Simple, catalyst-free | rsc.org |

| Brønsted acid-hydrotrope combined catalyst (BAHC) | Water | Not specified | Eco-friendly, high atom economy | rsc.org |

| Sulfonic acid functionalized nanoporous silica | Ethanol | Reflux | High yield, reusable catalyst | nih.gov |

| Sulphonic acid-functionalized Wang resin (Wang-OSO3H) | Water | Not specified | Green synthesis, recoverable catalyst | nih.gov |

Multi-component Reaction Chemistry

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. 2-Carboxybenzaldehyde's bifunctionality makes it an ideal substrate for such reactions, enabling the rapid construction of complex molecular architectures. nih.gov

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. researchgate.net 2-Carboxybenzaldehyde is a unique substrate for Ugi-type reactions as it can provide both the aldehyde and the carboxylic acid components. This dual role facilitates the synthesis of highly functionalized, heterocyclic annellated aromatics. nih.gov In these reactions, 2-carboxybenzaldehyde first reacts with an amine to form an imine intermediate. Subsequent attack by the isocyanide and the internal carboxylic acid group, followed by a Mumm rearrangement, leads to the formation of complex lactam structures. researchgate.net This approach has been utilized to generate libraries of diverse compounds for pharmaceutical screening.

The aza-Friedel-Crafts reaction is a powerful method for C-C bond formation, involving the alkylation of an aromatic ring with an imine or iminium ion. While a specific, named multi-component reaction involving 2-carboxybenzaldehyde, an amine, and an indole is not extensively documented under this name, a plausible and mechanistically related pathway can be proposed for the synthesis of 3-(indol-3-yl)isoindolin-1-ones.

This proposed three-component reaction would proceed via the following steps:

Imine Formation: 2-Carboxybenzaldehyde reacts with a primary amine to form an intermediate imine, which can be protonated to generate a reactive iminium ion.

Nucleophilic Attack: The electron-rich indole acts as the nucleophile, attacking the electrophilic carbon of the iminium ion at its C3 position. This step is analogous to a Friedel-Crafts alkylation.

Intramolecular Cyclization: The resulting intermediate, now containing both the indole moiety and the carboxylic acid, undergoes a final intramolecular amidation (lactamization) step, where the nitrogen attacks the carboxylic acid group to form the five-membered lactam ring of the isoindolinone core.

This sequence allows for the modular synthesis of complex isoindolinones bearing an indole substituent, a valuable scaffold in medicinal chemistry.

Beyond the synthesis of quinazolinediones, 2-carboxybenzaldehyde participates in several other synthetically valuable three-component condensation reactions.

One notable example is a variation of the Strecker synthesis . In this reaction, 2-carboxybenzaldehyde, a primary amine, and potassium cyanide react in methanol. nih.gov The reaction proceeds to yield an N-substituted isoindolinone-1-carbonitrile in an acidic medium. nih.gov

Another important transformation is the synthesis of 1(2H)-phthalazinones . These compounds are formed through a double condensation reaction between 2-carboxybenzaldehyde and hydrazine or its alkyl derivatives. nih.gov This reaction can be efficiently promoted by K10-montmorillonite clay under microwave irradiation, leading to high yields of phthalazinones, which are precursors to pharmaceuticals like the vasodilator hydralazine (B1673433). nih.gov

Furthermore, functionalized isoindolinones can be accessed in high yields through a palladium-catalyzed three-component reaction involving 2-carboxybenzaldehyde, 2-bromoanilines, and carbon monoxide, which is detailed further in the section on metal-catalyzed transformations. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Reference |

|---|---|---|---|---|

| 2-Carboxybenzaldehyde | Primary Amine | Potassium Cyanide | N-substituted isoindolinone-1-carbonitriles | nih.gov |

| 2-Carboxybenzaldehyde | Isatoic Anhydride | Amine | Isoindolo[2,1-a]quinazoline-5,11-diones | rsc.org |

| 2-Carboxybenzaldehyde | 2-Bromoaniline | Carbon Monoxide (via Pd catalysis) | Functionalized Isoindolinones | nih.gov |

Metal-Catalyzed Transformations

Metal catalysts, particularly palladium, play a crucial role in modern organic synthesis by enabling transformations that are otherwise difficult to achieve. 2-Carboxybenzaldehyde can serve as a substrate in such reactions to create complex molecular frameworks.

A key example of a palladium-catalyzed transformation involving 2-carboxybenzaldehyde is the synthesis of functionalized isoindolinones. nih.gov This is a three-component reaction that couples 2-carboxybenzaldehyde, 2-bromoanilines, and carbon monoxide. The palladium catalyst facilitates a carbonylation reaction, inserting CO to form an acyl-palladium intermediate which then participates in a cascade of reactions involving the other components. The process culminates in an intramolecular cyclization to afford the isoindolinone product in high yield. nih.gov This method provides a direct route to substituted isoindolinones, which are important structural motifs in many biologically active compounds.

Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as soft, carbophilic Lewis acids that can activate unsaturated carbon-carbon bonds. In the context of 2-carboxybenzaldehyde, which lacks such functionalities, gold catalysts can still facilitate transformations by interacting with the aldehyde group or by activating C-H bonds on the aromatic ring.

Gold(I) and Gold(III) complexes can function as Lewis acids, coordinating to the oxygen atom of the aldehyde group in 2-carboxybenzaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is a key principle in various gold-catalyzed reactions involving aromatic aldehydes, such as formal [2+2+2] cycloadditions with 1,6-enynes. In such a reaction, the gold-activated aldehyde can be attacked by an intermediate cyclopropyl gold(I) carbene-like species, leading to the formation of complex oxabicyclic products.

Another potential pathway involves the gold-catalyzed C-H functionalization of the aromatic ring. Gold catalysts have shown high efficiency and selectivity in the direct C(sp²)-H functionalization of electron-rich aromatic rings. While the carboxylic acid and aldehyde groups are deactivating, the precise electronic nature of the substrate and the choice of ligands on the gold catalyst can influence the feasibility and regioselectivity of such a transformation.

The following table summarizes potential gold-catalyzed reactions involving aromatic aldehydes, which are applicable to 2-carboxybenzaldehyde.

| Reaction Type | Role of Gold Catalyst | Potential Product Type with 2-Carboxybenzaldehyde |

| Cycloaddition with Enynes | Lewis acid activation of the aldehyde group. | Oxabicyclic adducts. |

| C-H Insertion | Lewis acid activation of the aldehyde, facilitating reaction with a diazo compound. | β-keto esters. |

| Hydroarylation | Activation of a C-H bond on the aromatic ring for addition to an unsaturated partner. | Aryl-substituted compounds. |

Silver-Based Lewis Acid Catalysis

Silver salts, particularly silver triflate (AgOTf), are well-established Lewis acids in organic chemistry. Similar to gold, silver(I) ions are soft and carbophilic, but they also effectively activate carbonyl groups. In reactions involving 2-carboxybenzaldehyde, a silver-based Lewis acid would primarily coordinate to the lone pair of electrons on the aldehyde's oxygen atom. This interaction polarizes the C=O bond, enhancing the electrophilic character of the carbonyl carbon and rendering it more reactive towards nucleophiles.

This principle is demonstrated in multicomponent reactions where silver catalysts are employed. For instance, the combination of silver triflate and proline has been shown to be highly effective in synthesizing 1,2-dihydroisoquinoline derivatives from 2-alkynylbenzaldehydes, amines, and ketones. In this type of reaction, the silver catalyst is believed to activate the alkyne group for nucleophilic attack, and it may also play a role in the initial condensation between the amine and the aldehyde to form an iminium intermediate. Given the structural similarity, it is plausible that silver catalysts could promote analogous transformations starting from 2-carboxybenzaldehyde, where a suitable nucleophile would attack the activated aldehyde.

The general mechanism for silver-based Lewis acid catalysis on the aldehyde group of 2-carboxybenzaldehyde can be depicted as follows:

Coordination : The Ag⁺ ion coordinates to the oxygen atom of the aldehyde.

Activation : This coordination withdraws electron density from the carbonyl group, increasing the partial positive charge on the carbonyl carbon.

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the activated carbonyl carbon.

Product Formation : Subsequent workup would lead to the final product, with the silver catalyst being regenerated.

Biotransformations: Conversion by CBA Dehydrogenase

Biotransformations offer a green and highly selective alternative to traditional chemical synthesis. In the case of 2-carboxybenzaldehyde, a specific enzyme, 2-carboxybenzaldehyde dehydrogenase (CBA dehydrogenase), also known as 2-formylbenzoate dehydrogenase, is responsible for its conversion. This enzyme has been identified in bacteria, such as Nocardioides sp. strain KP7 and Alcaligenes faecalis AFK 2, where it plays a role in the metabolic degradation pathway of polycyclic aromatic hydrocarbons like phenanthrene.

CBA dehydrogenase catalyzes the NAD⁺-dependent oxidation of the aldehyde group of 2-carboxybenzaldehyde to a carboxylic acid. This reaction results in the formation of phthalic acid (benzene-1,2-dicarboxylic acid). The enzyme exhibits high specificity for its substrate, ensuring a clean and efficient conversion.

2-Carboxybenzaldehyde + NAD⁺ + H₂O ⇌ Phthalic acid + NADH + H⁺

This biocatalytic oxidation is a crucial step in the mineralization of phenanthrene by certain microorganisms. The enzyme, designated as EC 1.2.1.78, systematically named 2-formylbenzoate:NAD⁺ oxidoreductase, provides a clear example of how microorganisms utilize specific enzymatic machinery to process and detoxify aromatic compounds.

| Enzyme Name | Systematic Name | EC Number | Substrate | Product | Cofactor |

| 2-Carboxybenzaldehyde dehydrogenase | 2-formylbenzoate:NAD⁺ oxidoreductase | 1.2.1.78 | 2-Carboxybenzaldehyde | Phthalic acid | NAD⁺ |

Ozonation Reactions and Product Formation

Ozonation is a powerful oxidation process used in water treatment and organic synthesis. The reaction of ozone with 2-carboxybenzaldehyde is complex, as ozone can react with both the aldehyde functional group and the aromatic ring. The reaction pathway is highly dependent on the reaction conditions, such as pH and the presence of radical scavengers.

The reaction can proceed through two main mechanisms:

Direct reaction with molecular ozone : Ozone can act as an electrophile and attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. It can also directly attack the aldehyde group.

Indirect reaction with hydroxyl radicals (•OH) : Ozone decomposition in water, especially at higher pH, generates highly reactive hydroxyl radicals. These radicals can also attack the aromatic ring and the aldehyde group.

Attack on the Aromatic Ring: Ozone's electrophilic attack on the benzene (B151609) ring of 2-carboxybenzaldehyde can lead to the formation of hydroxylated intermediates. Further reaction with ozone or hydroxyl radicals can cause the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic dicarbonyl and carboxyl compounds. Products identified from the ozonation of similar aromatic structures like benzaldehyde (B42025) and benzoic acid include glyoxal, glyoxylic acid, oxomalonic acid, and oxalic acid.

Attack on the Aldehyde Group: The aldehyde group can be oxidized by ozone to a carboxylic acid. This reaction is thought to proceed via a 1,3-dipolar insertion mechanism, forming an unstable hydrotrioxide intermediate (ArC(=O)OOOH), which then decomposes. In the case of 2-carboxybenzaldehyde, this would lead to the formation of phthalic acid.

The ozonation of 2-ethynylbenzaldehyde, a related compound, has been shown to yield 2-carboxybenzaldehyde as a major product (54% yield), demonstrating the transformation of a side chain into a carboxylic acid while the initial aldehyde group remains, at least partially. This suggests that under certain conditions, selective oxidation can occur. However, the ozonation of 2-carboxybenzaldehyde itself would likely lead to further oxidation.

The potential products from the ozonation of 2-carboxybenzaldehyde are summarized in the table below.

| Reaction Site | Primary Products | Secondary/Ring Cleavage Products |

| Aromatic Ring | Hydroxylated 2-carboxybenzaldehydes | Glyoxal, Glyoxylic acid, Oxalic acid, Formic acid |

| Aldehyde Group | Phthalic acid | - |

Derivatives and Analogs of 2 Carboxybenzaldehyde in Research

Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are readily synthesized from 2-carboxybenzaldehyde. These compounds are notable for their capacity to act as versatile ligands, forming stable complexes with a wide range of metal ions.

The synthesis of Schiff bases from 2-carboxybenzaldehyde typically involves a condensation reaction with a primary amine. For instance, the reaction with semicarbazide (B1199961) yields 2-carboxybenzaldehyde semicarbazone. The general procedure involves refluxing equimolar amounts of 2-carboxybenzaldehyde and the chosen amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the reaction.

The resulting Schiff base ligands are characterized using various analytical and spectroscopic techniques to confirm their structure.

Elemental Analysis (CHN) : This technique is used to determine the empirical formula of the synthesized compound, confirming the percentage composition of carbon, hydrogen, and nitrogen.

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1605-1645 cm⁻¹. The presence of the carboxylic acid group is indicated by a broad O-H stretch and a C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. For a 2-carboxybenzaldehyde-derived Schiff base, characteristic signals include a singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (e.g., 11.61 ppm), signals for the aromatic protons, and a signal for the azomethine proton (-CH=N).

Interactive Table: Spectroscopic Data for a Representative Schiff Base (2-Carboxybenzaldehyde Semicarbazone)

| Technique | Functional Group | Characteristic Signal/Peak | Reference |

| ¹H NMR | Carboxylic Acid (-COOH) | Singlet at ~11.61 ppm | scirp.org |

| ¹H NMR | Amide Proton (>NH) | Singlet at ~9.10 ppm | scirp.org |

| ¹H NMR | Aromatic Protons (Ar-H) | Multiplet at ~7.9-8.2 ppm | scirp.org |

| ¹H NMR | Amino Proton (-NH₂) | Singlet at ~7.46 ppm | scirp.org |

| IR Spectroscopy | Azomethine (C=N) | ~1635-1645 cm⁻¹ | organic-chemistry.org |

Schiff bases derived from 2-carboxybenzaldehyde are excellent chelating agents, readily forming coordination complexes with various transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). These complexes are of significant interest due to their diverse structural features and potential applications in catalysis and materials science.

The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salts) in a 1:1 or 2:1 ligand-to-metal molar ratio, typically in a solvent like methanol or ethanol.

The structures of the resulting complexes are elucidated through a combination of physicochemical methods:

Molar Conductivity Measurements : These measurements, usually taken in solvents like DMF, help determine whether the complexes are electrolytic or non-electrolytic in nature. Low conductivity values suggest non-electrolyte behavior. scirp.orgorganic-chemistry.org

Magnetic Susceptibility : This technique provides information about the number of unpaired electrons in the central metal ion, which helps in assigning the geometry of the complex. For example, Cu(II) complexes often exhibit magnetic moments corresponding to one unpaired electron. organic-chemistry.org

Electronic (UV-Visible) Spectroscopy : The electronic spectra of the complexes provide insights into their geometry. The position and number of d-d transition bands are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square planar.

Elemental Analysis : This analysis confirms the stoichiometry of the complex, establishing the metal-to-ligand ratio.

Based on these studies, various geometries have been proposed for metal complexes of 2-carboxybenzaldehyde-derived Schiff bases. For example, with the 2-carboxybenzaldehyde semicarbazone ligand, an octahedral geometry has been assigned for Ni(II) complexes and a tetragonal geometry for Cu(II) complexes. scirp.org Other related Schiff base complexes have been found to adopt tetrahedral or square-planar structures.

Interactive Table: Properties and Geometries of Metal(II) Complexes with 2-Carboxybenzaldehyde Semicarbazone

| Metal Ion | Proposed Stoichiometry | Molar Conductance (ohm⁻¹cm²mol⁻¹) | Proposed Geometry | Reference |

| Ni(II) | [Ni(L)X(H₂O)₂] | Low (non-electrolyte) | Octahedral | scirp.org |

| Cu(II) | [Cu(L)X(H₂O)₂] | Low (non-electrolyte) | Tetragonal | scirp.org |

Where L = 2-carboxybenzaldehyde semicarbazone; X = Cl⁻, NO₃⁻, or CH₃COO⁻

The Schiff base ligands derived from 2-carboxybenzaldehyde can coordinate to metal ions in various modes, acting as bidentate or tridentate ligands. The specific coordination is determined by the structure of the ligand and the reaction conditions.

Coordination is typically confirmed by IR spectroscopy. A key indicator is the shift of the azomethine ν(C=N) band to a lower frequency in the complex's spectrum compared to the free ligand, which signifies the involvement of the azomethine nitrogen in coordination. organic-chemistry.org The disappearance or shift of the carboxylic acid's O-H and C=O bands can also indicate coordination through the carboxylate oxygen atom.

Common coordination modes include:

Bidentate Coordination : The ligand binds to the metal ion through two donor atoms. This is often observed via the azomethine nitrogen and the deprotonated carboxylate oxygen. In some cases, ligands coordinate through the azomethine nitrogen and a carbonyl oxygen or thione sulfur from a semicarbazone or thiosemicarbazone moiety. organic-chemistry.org

Tridentate Coordination : The ligand binds through three donor sites. For example, 2-carboxybenzaldehyde semicarbazone can act as a tridentate ligand, coordinating through the azomethine nitrogen, a carbonyl oxygen, and the carboxylate oxygen. scirp.org

The ability of the carboxylate group in 2-carboxybenzaldehyde derivatives to bridge metal centers allows for the formation of extended structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). In these structures, the organic ligands link metal ions, creating one-, two-, or three-dimensional networks.

The synthesis of these polymers often employs hydrothermal methods, where the components are heated in a sealed vessel. For instance, tetracarboxylate linkers, which can be viewed as elaborated derivatives of 2-carboxybenzaldehyde, have been used to construct 2D coordination polymers with metal ions like Cu(II), Mn(II), and Zn(II). In these structures, the carboxylate groups from different ligand molecules coordinate to multiple metal centers, creating layers or more complex frameworks. The resulting materials can possess interesting properties, such as catalytic activity.

Metal Complexes of Schiff Bases

Thioxoisoindolin-1-one Derivatives

Another important class of compounds derived from 2-carboxybenzaldehyde is the thioxoisoindolin-1-one family. These molecules contain the isoindolinone core structure, which is present in many biologically active compounds, but with one of the carbonyl groups replaced by a thiocarbonyl (C=S) group.

A novel and efficient one-pot method for the synthesis of 2-substituted 3-thioxoisoindolin-1-ones directly from 2-carboxybenzaldehyde has been developed. This procedure involves the solvent-free reaction of 2-carboxybenzaldehyde with an aliphatic amine and elemental sulfur at an elevated temperature (100°C). This method provides a facile route to asymmetrically substituted thioxoisoindolin-1-one derivatives with good to moderate yields. The reaction is significant as it avoids traditional thionating agents, like Lawesson's reagent, which can lack selectivity in molecules with multiple carbonyl groups. organic-chemistry.org

Isoindolin-1-one-3-phosphonates and 3-(Arylmethylene)isoindolin-1-ones

The reactivity of 2-carboxybenzaldehyde is prominently utilized in multicomponent reactions to build complex molecular architectures. One such application is the synthesis of isoindolin-1-one-3-phosphonates. These compounds are typically prepared through a one-pot, three-component reaction involving 2-carboxybenzaldehyde, a primary amine, and a dialkyl phosphite (B83602). This reaction, a variation of the Kabachnik-Fields condensation, proceeds under mild, often solvent- and catalyst-free conditions, to afford the target phosphonates in high yields.

The synthesis involves the initial reaction between the amine and the aldehyde group of 2-carboxybenzaldehyde to form a Schiff base intermediate. The phosphite then adds to the imine, and a subsequent intramolecular cyclization via amide bond formation yields the final isoindolin-1-one-3-phosphonate product. Various conditions have been developed to optimize this reaction, including microwave assistance, which can reduce reaction times to as little as 10-30 minutes at low temperatures (60 °C).

| Reactants | Conditions | Product | Key Findings |

|---|---|---|---|

| 2-Carboxybenzaldehyde, Primary Amine, Triethyl Phosphite | OSU-6 (mesoporous silica) catalyst, solvent-free | (±)-Diethyl 2-alkyl/aryl-(3-oxoisoindolin-1-yl)phosphonates | High yields, minimal purification, catalyst recyclable up to four times. |

| 2-Carboxybenzaldehyde, Primary Amine, Dimethyl Phosphite | Catalyst- and solvent-free | Isoindolin-1-one-3-phosphonates | Excellent yields, operationally simple, proceeds at ambient temperature. |

| 2-Carboxybenzaldehyde, Primary Amine, Dialkyl Phosphites | Microwave-assisted, catalyst- and solvent-free | N-alkyl-isoindolinone phosphonates | High yields (70-94%) achieved in short reaction times (10-30 min) at 60°C. |

These isoindolin-1-one-3-phosphonates serve as precursors for another important class of compounds: 3-(Arylmethylene)isoindolin-1-ones . These derivatives can be synthesized from the phosphonates through a Horner–Wadsworth–Emmons reaction. The phosphonate (B1237965) is first activated with a strong base, such as butyllithium, to generate a stabilized carbanion. This carbanion then reacts with an aromatic aldehyde (e.g., benzaldehyde), leading to the formation of the desired 3-(arylmethylene)isoindolin-1-one with very high yields. wikipedia.org

Other Benzo-fused Heterocyclic Compounds

Beyond the phosphonate derivatives, 2-carboxybenzaldehyde is a key starting material for other significant benzo-fused heterocycles, including isoindolinones and phthalazinones. wikipedia.org

The isoindolinone core is a privileged structure found in many biologically active compounds. A direct and efficient method for synthesizing N-substituted isoindolinones involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines. This transformation can be effectively catalyzed by ultrathin platinum (Pt) nanowires under a hydrogen atmosphere (1 bar). This catalytic system demonstrates high efficiency and leads to excellent yields of the desired isoindolinone products.

| Reactants | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| 2-Carboxybenzaldehyde, Various Amines | Ultrathin Pt nanowires, 1 bar H₂ | N-substituted isoindolinones | Excellent |

Phthalazinones represent another important class of nitrogen-containing heterocycles with applications in medicinal chemistry, serving as building blocks for pharmaceutical agents like the vasodilator hydralazine (B1673433). wikipedia.org 2-Carboxybenzaldehyde can be readily converted to phthalazinones through a double condensation reaction with hydrazine (B178648) or its derivatives.

Several synthetic protocols have been established for this conversion:

Platinum Nanowire Catalysis : The same ultrathin Pt nanowire catalyst used for isoindolinone synthesis can be employed to produce phthalazinones in high yield when hydrazine or phenylhydrazine (B124118) is used as the nitrogen source instead of a primary amine.

Acid Catalysis with Microwave Irradiation : The reaction between 2-carboxybenzaldehyde and hydrazines can be promoted by K10-montmorillonite, an acidic clay, under microwave irradiation to afford 1(2H)-phthalazinones in high yields. wikipedia.org

Oxalic Acid Catalysis in Water : An environmentally friendly approach involves the one-pot reaction of 2-carboxybenzaldehyde (phthalaldehydic acid) and a substituted phenylhydrazine in water, using oxalic acid as a catalyst. This method is noted for its simplicity, short reaction times, and good yields.

| Hydrazine Source | Catalyst/Conditions | Key Features |

|---|---|---|

| Hydrazine, Phenylhydrazine | Ultrathin Pt nanowires, 1 bar H₂ | High yield, same catalyst as for isoindolinone synthesis. |

| Hydrazine, Alkylhydrazines | K10-montmorillonite, Microwave irradiation | Acid-catalyzed, high yield. wikipedia.org |

| Substituted Phenylhydrazine | Oxalic acid, Water | "Green" method, simple work-up, good yields. |

Applications and Emerging Research Areas

Medicinal Chemistry and Pharmaceutical Applications

The utility of 2-carboxybenzaldehyde in the pharmaceutical industry is extensive, primarily functioning as a key intermediate and a structural scaffold for the synthesis of various therapeutic agents. wikipedia.orgsihaulichemicals.com Its ability to undergo ring-chain tautomerism to form 3-hydroxyphthalide, a cyclic lactol, further enhances its reactivity and application in creating complex molecular architectures. wikipedia.org

2-Carboxybenzaldehyde is a pivotal intermediate in the synthesis of numerous pharmaceuticals. sihaulichemicals.com It serves as a starting material for the creation of phthalazinones, which are important precursors for a range of pharmacologically active compounds. wikipedia.org The compound's reactivity allows for the construction of various heterocyclic systems, making it a valuable component in the multi-step synthesis of drugs. For instance, it is a known metabolite of ampicillin phthalidyl ester. sihaulichemicals.com

The structural framework of 2-carboxybenzaldehyde is a valuable scaffold in drug discovery, providing a foundation for the development of new therapeutic agents. wikipedia.orgresearchgate.net By modifying its functional groups, medicinal chemists can generate libraries of compounds with diverse biological activities. This has led to the discovery of several important drugs. wikipedia.org

2-Carboxybenzaldehyde is a key precursor in the synthesis of phthalazinone-based compounds, a class that includes the antihypertensive vasodilator, Hydralazine (B1673433). wikipedia.org The synthesis involves a double condensation reaction of 2-carboxybenzaldehyde with hydrazine (B178648). wikipedia.org Phthalazinones are recognized as important building blocks for pharmacologically active ingredients. wikipedia.org Vasodilators like Hydralazine work by relaxing the smooth muscles of blood vessels, leading to their widening and a subsequent decrease in blood pressure. slideshare.net

| Drug Class | Example Drug | Role of 2-Carboxybenzaldehyde |

| Antihypertensive Vasodilator | Hydralazine | Precursor for the phthalazinone core structure. wikipedia.org |

The synthesis of the potent antihistamine Azelastine (B1213491) also utilizes 2-carboxybenzaldehyde as a starting material. wikipedia.org Azelastine is a second-generation antihistamine used to treat allergic rhinitis and conjunctivitis. researchgate.netnih.gov The synthesis pathway leverages the reactivity of 2-carboxybenzaldehyde to construct the core heterocyclic structure of Azelastine. wikipedia.org Antihistamines function by blocking the action of histamine, a substance in the body that causes allergic symptoms. rsc.org

| Drug Class | Example Drug | Role of 2-Carboxybenzaldehyde |

| Antihistamine | Azelastine | Starting material for the synthesis of the drug's core structure. wikipedia.org |

2-Carboxybenzaldehyde also serves as a foundational molecule in the synthesis of certain local anesthetics, such as Quinisocaine (also known as dimethisoquine). wikipedia.orgquimicaorganica.org Local anesthetics are drugs that cause a temporary loss of sensation, including pain, in a specific area of the body. nih.gov The synthesis of Quinisocaine from 2-carboxybenzaldehyde highlights the compound's versatility in creating diverse pharmaceutical agents. wikipedia.org

| Drug Class | Example Drug | Role of 2-Carboxybenzaldehyde |

| Local Anesthetic | Quinisocaine | Starting material for the synthesis of the isoquinoline derivative. wikipedia.org |

Derivatives of 2-carboxybenzaldehyde have shown promise as antibacterial and antifungal agents. Schiff bases derived from 2-carboxybenzaldehyde and their metal complexes have been screened for their antimicrobial activities. researchgate.net For example, a Schiff base synthesized from 2-carboxybenzaldehyde and 2-aminophenol, and its palladium (II) complexes, have demonstrated antibacterial activity against various strains, including S. aureus, B. subtilis, S. typhi, and P. aeruginosa. researchgate.net Furthermore, certain benzo analogs, including aldehydes and acids, have been shown to enhance the activity of conventional antifungal agents. nih.gov

Research has explored the synthesis of sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold, which have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. researchgate.net

| Derivative Type | Example | Observed Activity |

| Schiff Base | (2-(2-hydroxyphenylimine) benzoic acid) | Antibacterial against S. aureus, B. subtilis, S. typhi, P. aeruginosa. researchgate.net |

| Schiff Base Palladium (II) Complex | C¹ complex of (2-(2-hydroxyphenylimine) benzoic acid) | Antibacterial against S. typhi. researchgate.net |

| Sulfonamide Derivative | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Antibacterial against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. researchgate.net |

Scaffolds for Drug Discovery

Anticancer and Antitumor Agents

While direct studies on the anticancer properties of 2-carboxybenzaldehyde are limited, research into its derivatives has shown notable activity against various cancer cell lines. The structural scaffold of 2-carboxybenzaldehyde serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic value.

For instance, a series of benzyloxybenzaldehyde derivatives, which can be synthesized from 2-carboxybenzaldehyde precursors, were evaluated for their anticancer effects against the human leukemia (HL-60) cell line. One of the most potent compounds identified was 2-[(3-methoxybenzyl)oxy]benzaldehyde, which exhibited significant cytotoxic and anti-proliferative properties. Further analysis indicated that these derivatives could induce apoptosis and arrest the cell cycle at the G2/M phase.

In another study, novel hydrazone and 1,3,4-oxadiazole derivatives of 2-arenoxybenzaldehydes were synthesized and tested against several cancer cell lines. The findings highlighted specific derivatives with promising activity.

| Derivative Type | Specific Compound | Target Cell Line | Observed Effect |

|---|---|---|---|

| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Human Leukemia) | Significant cytotoxic and anti-proliferative activity; induced apoptosis. |

| Hydrazone of 2-arenoxybenzaldehyde | Compound 1d | PC-3 (Prostate Cancer) | Demonstrated the lowest IC50 value (9.38 μM) among tested hydrazones. |

| Hydrazone of 2-arenoxybenzaldehyde | Compound 1e | A-549 (Lung Cancer) | Showed the best activity for this cell line with an IC50 value of 13.39 μM. |

These studies underscore the potential of the 2-carboxybenzaldehyde framework as a platform for developing new anticancer agents.

Anti-inflammatory and Hypolipidemic Properties

Current scientific literature does not provide significant evidence regarding the direct anti-inflammatory or hypolipidemic properties of 2-carboxybenzaldehyde. While some benzoic acid derivatives have been investigated for such activities, these studies focus on molecules with different substitution patterns and functional groups nih.govresearchgate.netmdpi.com. For example, research has demonstrated the anti-inflammatory effects of certain benzimidazole-2-carboxylic acids and the anti-hyperlipidemic action of a p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid derivative nih.govresearchgate.net. However, these findings are specific to those molecular structures and cannot be directly attributed to 2-carboxybenzaldehyde.

Antiviral Compounds (e.g., HIV-1 Integrase Inhibitors)